![molecular formula C9H8ClNOS2 B3327487 N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide CAS No. 345923-50-4](/img/structure/B3327487.png)
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide
Descripción general
Descripción
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide, also known as CMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMF is a thiosemicarbazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide is not yet fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to a decrease in the production of DNA, which can result in the death of cancer cells and the suppression of viral replication.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have a protective effect on liver cells and to enhance the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide in lab experiments is its versatility. It has been shown to exhibit a variety of biological activities, making it a useful tool for investigating a wide range of biological processes. However, one limitation of using N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide. One area of interest is the development of new anti-cancer therapies based on N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide and related compounds. Another area of interest is the use of N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide as a tool for investigating the mechanisms of viral replication and the immune response. Additionally, there is potential for the development of new anti-inflammatory and anti-bacterial therapies based on N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide and related compounds.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide, or N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide, is a promising compound for scientific research. Its versatility and range of biological activities make it a useful tool for investigating a wide range of biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and other fields.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-bacterial properties. These properties make it a promising candidate for further investigation in the fields of oncology, virology, immunology, and microbiology.
Propiedades
IUPAC Name |
methyl N-(4-chlorophenyl)-N-formylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS2/c1-14-9(13)11(6-12)8-4-2-7(10)3-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIROFTWDQYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N(C=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



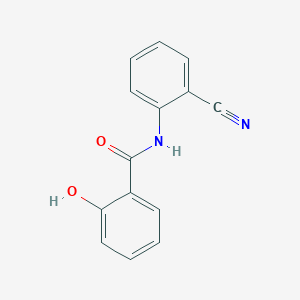

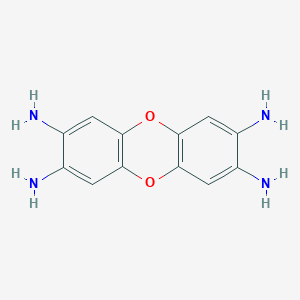
![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

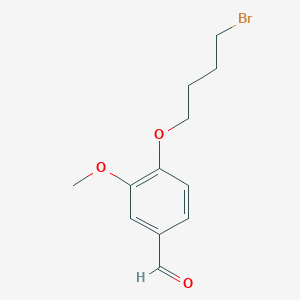
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)


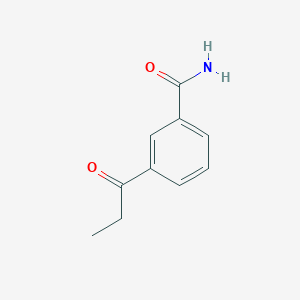
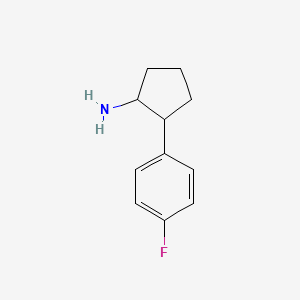
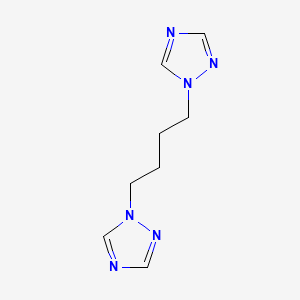
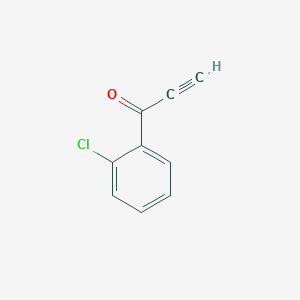
![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)